N-ethyl-4-(4-methoxyphenoxy)-6-(trifluoromethyl)pyrimidin-2-amine
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Description
N-ethyl-4-(4-methoxyphenoxy)-6-(trifluoromethyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C14H14F3N3O2 and its molecular weight is 313.28. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity
N-ethyl-4-(4-methoxyphenoxy)-6-(trifluoromethyl)-2-pyrimidinamine and its analogues have been explored for their potential as novel herbicides. Research by Nezu et al. (1996) highlights the synthesis and herbicidal activity of dimethoxyphenoxyphenoxypyrimidines, indicating that compounds with methoxy groups on the pyrimidine ring exhibit high herbicidal activity. These compounds demonstrate a strong inhibition of the Hill reaction, crucial in the photosynthetic process, although they show poor selectivity between weeds and crops (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).
Fluoroionophores for Metal Detection
In the study of fluoroionophores based on diamine-salicylaldehyde derivatives, Hong et al. (2012) developed a series of fluoroionophores that exhibit spectral diversity when interacting with various metal cations. These compounds, including derivatives of N-ethyl-4-(4-methoxyphenoxy)-6-(trifluoromethyl)-2-pyrimidinamine, can specifically chelate Zn^2+ in both organic and semi-aqueous solutions, showcasing their potential in metal recognition and cellular staining applications (Hong, Lin, Hsieh, & Chang, 2012).
Antiviral Activity
The antiviral activity of pyrimidine derivatives has been extensively studied, with Hocková et al. (2003) focusing on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines. These compounds, related to N-ethyl-4-(4-methoxyphenoxy)-6-(trifluoromethyl)-2-pyrimidinamine, showed significant inhibition against retrovirus replication in cell culture, particularly against human immunodeficiency virus and Moloney murine sarcoma virus. This study underscores the potential of pyrimidine derivatives in developing new antiviral therapies (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Molecular Structure and Interaction Studies
The molecular structure and interaction studies of pyrimidine derivatives, such as 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one by Ye and Yang (2009), provide insights into the hydrogen bonding and dimer formation in crystals. Such studies are essential for understanding the molecular basis of the biological activity and physicochemical properties of these compounds (Ye & Yang, 2009).
Properties
IUPAC Name |
N-ethyl-4-(4-methoxyphenoxy)-6-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c1-3-18-13-19-11(14(15,16)17)8-12(20-13)22-10-6-4-9(21-2)5-7-10/h4-8H,3H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFOZZQXXOWHAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)OC2=CC=C(C=C2)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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